N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine
Description
N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine is a pyrimidine derivative featuring a piperazine linker substituted with a 5-fluoropyrimidin-4-yl group at the N-4 position. The ethyl group on the terminal amine and the methyl group at the C-6 position of the pyrimidine ring contribute to its unique physicochemical and pharmacological properties. This compound is structurally analogous to several CNS-active agents but distinguishes itself through its substitution pattern, which may optimize metabolic stability and receptor selectivity .
Properties
IUPAC Name |
N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN7/c1-3-18-15-20-11(2)8-13(21-15)22-4-6-23(7-5-22)14-12(16)9-17-10-19-14/h8-10H,3-7H2,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYJRSJMFITJKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoropyrimidine moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-one, while reduction could produce this compound .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate cellular processes and pathways.
Medicine
In medicinal chemistry, this compound is evaluated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for applications in fields such as agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can enhance binding affinity and specificity, while the piperazine group can modulate the compound’s pharmacokinetic properties. These interactions can lead to the modulation of cellular pathways and biological processes, resulting in therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Pyrimidine-Piperazine Derivatives
Key Observations :
The cyclohexyl group in introduces steric bulk, which may reduce off-target interactions but limit bioavailability.
Fluorine Placement :
- Fluorine at pyrimidine C-5 (target compound) vs. phenyl C-4 () alters electronic distribution. The pyrimidine fluorine may engage in stronger dipole interactions with target proteins, while phenyl fluorine could stabilize aryl rings against metabolic oxidation .
Piperazine Substituents :
- The 5-fluoropyrimidin-4-yl group in the target compound contrasts with sulfonyl () or methoxyphenyl () moieties. Sulfonyl groups enhance solubility but may reduce membrane permeability, whereas fluoropyrimidine balances hydrophobicity and polarity .
Pharmacological and Crystallographic Insights
Binding Affinity and Hydrogen Bonding :
- The target compound’s pyrimidine-fluorine and ethylamine groups likely participate in hydrogen bonding and van der Waals interactions, similar to N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (). Intramolecular N–H⋯N bonds in such derivatives stabilize conformations critical for receptor binding .
Metabolic Stability :
- Fluorine at pyrimidine C-5 may resist oxidative metabolism compared to non-fluorinated analogues (e.g., ). Ethyl substitution on the amine could further slow hepatic clearance relative to methyl or hydrogen groups .
Therapeutic Potential and Limitations
- However, its fluoropyrimidine group may confer selectivity over off-target kinases .
- Antimicrobial Activity: Pyrimidine derivatives with aminomethyl substituents (e.g., ) show antibacterial and antifungal properties. The target compound’s ethyl and fluorine groups could enhance membrane penetration in microbial targets.
- Limitations : Lack of solubility data for the target compound raises questions about formulation feasibility compared to sulfonyl-containing analogues ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
